1-Propylsulfanylcyclopropane-1-carbaldehyde
Description
1-Propylsulfanylcyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a propylsulfanyl (-S-C₃H₇) group and a carbaldehyde (-CHO) moiety attached to the strained cyclopropane ring. The cyclopropane ring introduces significant steric strain, enhancing reactivity in ring-opening or functionalization reactions.
Properties
Molecular Formula |
C7H12OS |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1-propylsulfanylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C7H12OS/c1-2-5-9-7(6-8)3-4-7/h6H,2-5H2,1H3 |
InChI Key |
MWJIPDKJZRTFAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(CC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of a suitable alkene with a sulfur-containing reagent to form the propylsulfanyl group, followed by cyclopropanation using a carbene precursor . The aldehyde group can be introduced via oxidation of a corresponding alcohol or through formylation reactions .
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. This could include continuous flow processes for the cyclopropanation and subsequent functional group modifications .
Chemical Reactions Analysis
Types of Reactions: 1-Propylsulfanylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products:
Oxidation: 1-Propylsulfanylcyclopropane-1-carboxylic acid.
Reduction: 1-Propylsulfanylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Propylsulfanylcyclopropane-1-carbaldehyde in biological systems would involve its interaction with molecular targets such as enzymes or receptors. The propylsulfanyl group could participate in thiol-disulfide exchange reactions, while the aldehyde group could form Schiff bases with amino groups in proteins . These interactions could modulate the activity of enzymes or signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Propylsulfanylcyclopropane-1-carbaldehyde with two structurally relevant compounds from the provided evidence:
*Theoretical values based on structural composition.
Reactivity and Stability
This compound :
- The aldehyde group is prone to nucleophilic additions (e.g., forming imines or hydrates) and oxidation to carboxylic acids.
- The thioether may undergo oxidation to sulfoxides/sulfones under strong oxidizing conditions.
- Cyclopropane strain enables ring-opening reactions, such as [2+1] cycloadditions or acid-catalyzed rearrangements .
(Prop-2-yn-1-ylsulfanyl)carbonitrile :
- The nitrile group allows hydrolysis to amides or acids.
- The propargyl (alkyne) group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
- Smaller molecular size suggests higher volatility compared to the target compound.
1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde :
- The silyl ether acts as a protective group, stabilizing the aldehyde during synthetic steps.
- Bulky triisopropylsilyl (TIPS) group reduces solubility in polar solvents but enhances stability under basic conditions.
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